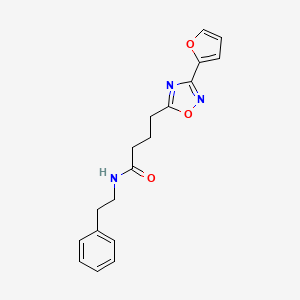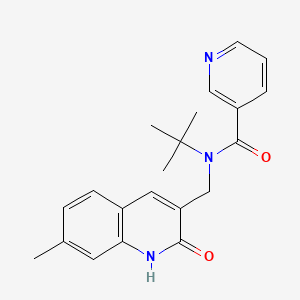
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide, also known as EHM-1, is a compound that has recently gained attention in scientific research due to its potential therapeutic applications. EHM-1 is a benzamide derivative that has been synthesized through a multi-step process, and its mechanism of action and physiological effects are currently being studied.
Mecanismo De Acción
The exact mechanism of action of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is not yet fully understood, but it is believed to act through various pathways. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to inhibit cell growth and induce apoptosis. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has also been shown to reduce inflammation in the brain and protect neurons from oxidative stress. Additionally, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have antioxidant properties and may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in lab experiments is its potential therapeutic applications in cancer therapy and neuroprotection. Additionally, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for research on N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide. One area of research is the development of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide as a potential cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in cancer patients. Another area of research is the potential neuroprotective effects of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 2-hydroxy-8-methylquinoline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to form N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has shown potential in various scientific research applications, including cancer therapy and neuroprotection. In cancer therapy, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Propiedades
IUPAC Name |
N-ethyl-3,4,5-trimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-6-25(13-17-10-15-9-7-8-14(2)20(15)24-22(17)26)23(27)16-11-18(28-3)21(30-5)19(12-16)29-4/h7-12H,6,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGRLMWDUMJVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)










